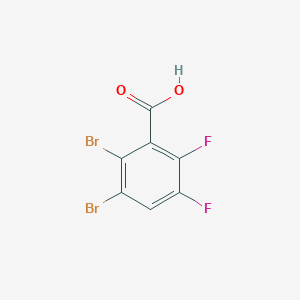

2,3-Dibromo-5,6-difluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dibromo-5,6-difluorobenzoic acid is an organic compound with the molecular formula C7H2Br2F2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms and two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 2,3-difluorobenzoic acid using brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5,6-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide in dichloromethane.

Fluorination: Potassium fluoride or other fluorinating agents.

Coupling Reactions: Palladium catalysts in the presence of base and organoboron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acid derivatives .

Scientific Research Applications

2,3-Dibromo-5,6-difluorobenzoic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs and medicinal compounds.

Materials Science: It is utilized in the creation of novel materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5,6-difluorobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

- 2,3-Difluorobenzoic acid

- 2,6-Difluorobenzoic acid

- 4-Bromo-2,5-difluorobenzoic acid

Uniqueness

2,3-Dibromo-5,6-difluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions that similar compounds may not undergo .

Biological Activity

2,3-Dibromo-5,6-difluorobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of bromine and fluorine substituents in its structure significantly influences its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H2Br2F2O2. The compound features two bromine atoms and two fluorine atoms attached to a benzoic acid framework, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 295.89 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| pKa | Not determined |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substituents enhance the compound's reactivity, allowing it to form stable complexes with proteins and nucleic acids. This interaction can lead to the inhibition of specific enzymes or receptors involved in critical biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory processes.

- Antimicrobial Activity : Studies have indicated that halogenated benzoic acids can exhibit antimicrobial properties by disrupting bacterial cell membranes.

- Anticancer Potential : Some research suggests that such compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 100 Escherichia coli 150 Pseudomonas aeruginosa 200 -

Anticancer Activity :

A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of various halogenated benzoic acids, including this compound. The results indicated that the compound could inhibit the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. -

Mechanistic Insights :

Research has shown that the compound can induce oxidative stress in cancer cells, leading to DNA damage and subsequent cellular apoptosis. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways in treated cells.

Properties

Molecular Formula |

C7H2Br2F2O2 |

|---|---|

Molecular Weight |

315.89 g/mol |

IUPAC Name |

2,3-dibromo-5,6-difluorobenzoic acid |

InChI |

InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)6(11)4(5(2)9)7(12)13/h1H,(H,12,13) |

InChI Key |

XYVHXUWKHAALEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)C(=O)O)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.